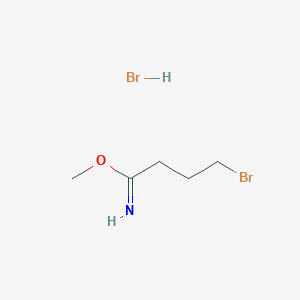
2-(Phenyldisulfanyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenyldisulfanyl)ethan-1-ol is an organic compound characterized by the presence of a disulfide bond and a hydroxyl group. The compound’s structure consists of a phenyl group attached to a disulfide linkage, which is further connected to an ethan-1-ol moiety. This unique structure imparts distinct chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenyldisulfanyl)ethan-1-ol typically involves the reaction of thiophenol with 2-chloroethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiolate anion attacks the carbon atom bearing the chlorine, resulting in the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used bases include sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenyldisulfanyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of thiols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-(Phenyldisulfanyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Phenyldisulfanyl)ethan-1-ol involves its interaction with molecular targets through its disulfide and hydroxyl groups. The disulfide bond can undergo redox reactions, influencing the redox state of biological systems. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Phenylthio)ethanol: Similar structure but with a single sulfur atom instead of a disulfide bond.
2-(Phenylsulfinyl)ethanol: Contains a sulfoxide group instead of a disulfide bond.
2-(Phenylsulfonyl)ethanol: Contains a sulfone group instead of a disulfide bond.
Uniqueness
2-(Phenyldisulfanyl)ethan-1-ol is unique due to its disulfide bond, which imparts distinct redox properties and reactivity compared to similar compounds with single sulfur atoms or different sulfur oxidation states. This uniqueness makes it valuable in specific chemical and biological applications.
Propriétés
Numéro CAS |
63369-64-2 |
|---|---|
Formule moléculaire |
C8H10OS2 |
Poids moléculaire |
186.3 g/mol |
Nom IUPAC |
2-(phenyldisulfanyl)ethanol |
InChI |
InChI=1S/C8H10OS2/c9-6-7-10-11-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Clé InChI |
VHQMANHQXQFAQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SSCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)


![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)
![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)



![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione](/img/structure/B14509479.png)
![3-Chloro-2-[(2-chlorocyclohexyl)oxy]propan-1-ol](/img/structure/B14509485.png)
